4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
Overview
Description
Preparation Methods
The synthesis of 4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid involves multiple steps, typically starting with the formation of the bromophenyl and diethylamino intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common method used in its synthesis.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the bromophenyl group can interact with enzymes or receptors, modulating their activity. The diethylamino group may enhance its solubility and bioavailability, facilitating its action within biological systems .
Comparison with Similar Compounds
When compared to similar compounds, 4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
- 4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
- 4-[(2E)-2-[(2-Fluorophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
These compounds share structural similarities but differ in their halogen substituents, which can significantly impact their chemical properties and biological activities .
Properties
IUPAC Name |
4-[[(E)-2-[(2-bromobenzoyl)amino]-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O4/c1-3-28(4-2)18-13-11-17(12-14-18)16-21(24(32)26-15-7-10-22(29)30)27-23(31)19-8-5-6-9-20(19)25/h5-6,8-9,11-14,16H,3-4,7,10,15H2,1-2H3,(H,26,32)(H,27,31)(H,29,30)/b21-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXIOUOCUMJBOS-LTGZKZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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